molecular formula C11H10BrNO3 B1414349 Methyl 6-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1806060-23-0

Methyl 6-bromo-2-cyano-3-methoxyphenylacetate

Cat. No. B1414349
M. Wt: 284.11 g/mol
InChI Key: QQTAJWAXNKPGEA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-methoxyphenylacetate is a chemical compound with the following properties:



  • Chemical Formula : C<sub>11</sub>H<sub>10</sub>BrNO<sub>3</sub>

  • Molecular Weight : 284.11 g/mol

  • CAS Number : 1806853-16-6

  • Appearance : Solid



Molecular Structure Analysis

The molecular structure of Methyl 6-bromo-2-cyano-3-methoxyphenylacetate consists of the following functional groups:



  • Bromine (Br) attached to the aromatic ring

  • Cyano (CN) group at position 2

  • Methoxy (OCH<sub>3</sub>) group at position 3

  • Phenylacetate moiety



Chemical Reactions Analysis

While specific reactions involving this compound are scarce, it likely participates in typical organic transformations such as esterification, nucleophilic substitution, and aromatic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : Not available

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol)

  • Stability : Store in a cool, dry place away from direct sunlight and incompatible materials.


Safety And Hazards


  • Combustibility : Classified as a combustible solid (Storage Class Code 11).

  • Flash Point : Not applicable.

  • Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.


Future Directions

Research avenues for Methyl 6-bromo-2-cyano-3-methoxyphenylacetate include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structural Elucidation : Determine crystal structures and conformations.


Please note that the information provided here is based on available data, and further studies are essential to fully understand the compound’s properties and applications. For more detailed analysis, consult relevant scientific literature12.


properties

IUPAC Name

methyl 2-(6-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-4-3-9(12)7(8(10)6-13)5-11(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTAJWAXNKPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-cyano-3-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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